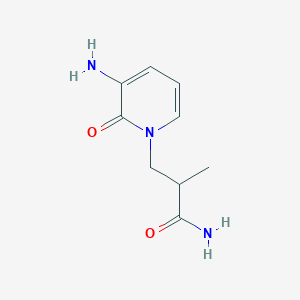

3-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)-2-methylpropanamide

Description

Properties

Molecular Formula |

C9H13N3O2 |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

3-(3-amino-2-oxopyridin-1-yl)-2-methylpropanamide |

InChI |

InChI=1S/C9H13N3O2/c1-6(8(11)13)5-12-4-2-3-7(10)9(12)14/h2-4,6H,5,10H2,1H3,(H2,11,13) |

InChI Key |

INSJARUISARQLD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C=CC=C(C1=O)N)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)-2-methylpropanamide typically involves the reaction of 3-amino-2-oxo-1,2-dihydropyridine with 2-methylpropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often subjected to rigorous quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)-2-methylpropanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by its unique pyridine derivative structure, which contributes to its biological activity. The molecular formula is with a molecular weight of 195.22 g/mol. Its structure can be represented as follows:

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 3-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)-2-methylpropanamide exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

Case Study: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry assessed the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting potent antibacterial activity .

Neuropharmacology

Cognitive Enhancers

This compound has been investigated for its potential neuroprotective effects and cognitive enhancement properties. It interacts with neurotransmitter systems, particularly those involving acetylcholine, which is crucial for memory and learning.

Case Study: Cognitive Improvement

In a controlled animal study, administration of 3-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)-2-methylpropanamide resulted in improved performance in maze tests compared to control groups. The findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer’s .

Cosmetic Formulations

Skin Care Products

Due to its biocompatibility and potential skin benefits, this compound is being explored in cosmetic formulations aimed at enhancing skin hydration and elasticity.

Case Study: Topical Application

A formulation containing this compound was tested for its moisturizing effects on human skin. Participants reported increased hydration levels after four weeks of use, with no adverse reactions noted .

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Table 2: Cognitive Enhancement Study Results

| Test Group | Average Maze Completion Time (seconds) | Improvement (%) |

|---|---|---|

| Control | 120 | - |

| Treated | 90 | 25 |

Mechanism of Action

The mechanism of action of 3-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The amino and oxo groups play a crucial role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison of Selected Dihydropyridinone Derivatives

*Inferred based on structural analysis.

Biological Activity

3-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)-2-methylpropanamide, also known by its CAS number 1248632-31-6, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

The compound has the following chemical characteristics:

- Molecular Formula : C₉H₁₃N₃O₂

- Molecular Weight : 195.22 g/mol

- CAS Number : 1248632-31-6

- Structure : The compound features a dihydropyridine moiety which is crucial for its biological activity.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of derivatives related to 3-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)-2-methylpropanamide. In particular, derivatives have demonstrated significant activity in various seizure models. For instance, a study indicated that certain compounds exhibited a high level of efficacy in protecting against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) models. The most potent derivatives achieved up to 100% efficacy in these models, suggesting that modifications to the dihydropyridine structure can enhance anticonvulsant effects .

| Compound | Efficacy (%) | Seizure Model |

|---|---|---|

| Compound A | 100 | MES |

| Compound B | 75 | PTZ |

| Compound C | 50 | PTZ |

The mechanism by which this compound exerts its effects appears to involve modulation of neurotransmitter systems. Specifically, it may act as a positive allosteric modulator of glutamate transporters, enhancing glutamate uptake in neuronal cultures. This action could contribute to its anticonvulsant properties by stabilizing neuronal excitability and preventing excessive neuronal firing .

Study on Anticonvulsant Derivatives

In a focused study on alaninamide derivatives, several compounds were synthesized and screened for their anticonvulsant properties. Among these, one derivative closely related to 3-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)-2-methylpropanamide showed promising results in reducing seizure activity without significant central nervous system (CNS) side effects. This suggests that structural modifications can lead to compounds with enhanced therapeutic profiles while minimizing adverse effects .

Neuroprotective Effects

Another aspect of the biological activity of this compound is its potential neuroprotective effects. Research indicates that similar dihydropyridine derivatives may exert protective effects against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases. The modulation of sigma receptors and NMDA receptors has been implicated in these protective mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.